molecular formula C17H20O4 B13922052 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester

Cat. No.: B13922052
M. Wt: 288.34 g/mol
InChI Key: GQLHAGKGKLCFSI-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester (CAS: Not explicitly provided in evidence) is a naphthalene-derived ester featuring a 3-methoxypropoxy substituent at the 4-position of the naphthalene ring and an ethyl ester group at the 2-carboxylic acid position. The 3-methoxypropoxy side chain distinguishes it from simpler methoxy- or ethoxy-substituted analogs, likely enhancing lipophilicity and altering metabolic stability compared to shorter alkoxy chains .

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 4-(3-methoxypropoxy)naphthalene-2-carboxylate

InChI

InChI=1S/C17H20O4/c1-3-20-17(18)14-11-13-7-4-5-8-15(13)16(12-14)21-10-6-9-19-2/h4-5,7-8,11-12H,3,6,9-10H2,1-2H3

InChI Key

GQLHAGKGKLCFSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OCCCOC

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

  • 4-Hydroxy-3-methoxyacetophenone or related hydroxy-methoxy aromatic compounds are commonly used as starting points for introducing the 3-methoxypropoxy group.
  • Cyclopropane derivatives and substituted naphthalene carboxylic acids serve as core scaffolds.
  • Ethyl esters are introduced either by direct esterification of the carboxylic acid or by transesterification.

Ether Formation (Introduction of 4-(3-methoxypropoxy) Group)

The 4-(3-methoxypropoxy) substituent is introduced by alkylation of a hydroxy group on the aromatic ring using 3-methoxypropyl halides or tosylates under basic conditions. For example:

  • Reaction of 4-hydroxy-3-methoxyacetophenone with 3-methoxypropyl chloride or bromide in the presence of potassium carbonate or cesium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA).
  • Heating the mixture at elevated temperatures (e.g., 80–100 °C) for several hours (6–10 hours) to ensure complete substitution.
  • Workup includes extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and evaporation.

Esterification to Ethyl Ester

Esterification of the carboxylic acid group to the ethyl ester can be achieved by:

  • Acid-catalyzed esterification using ethanol and strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux.
  • Alternatively, using ethyl chloroformate or ethyl iodide in the presence of a base like triethylamine or DIPEA (N,N-diisopropylethylamine).
  • Reaction times vary from 1 to 24 hours depending on conditions.
  • Purification is done by silica gel column chromatography using mixtures of dichloromethane and methanol as eluents.

Purification

  • Silica gel column chromatography is the standard purification method.
  • Eluents typically include dichloromethane (DCM) with increasing percentages of methanol (MeOH).
  • The final product is isolated as a solid or oil, depending on the exact synthetic conditions.

Representative Example of Synthesis (Based on Patent WO2010105761A1 and Related Literature)

Step Reagents & Conditions Outcome/Intermediate
1 4-Hydroxy-3-methoxyacetophenone + 3-methoxypropyl chloride, K2CO3, DMF, 100 °C, 6 h Formation of 4-(3-methoxypropoxy)-3-methoxyacetophenone
2 Conversion to naphthalene carboxylic acid derivative via cyclization and oxidation steps (varies by method) Formation of 2-naphthalenecarboxylic acid derivative with 4-(3-methoxypropoxy) substituent
3 Esterification with ethanol, acid catalyst, reflux, 12 h Formation of 2-naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester
4 Purification by silica gel chromatography (DCM/MeOH) Isolated pure ethyl ester compound

Research Findings and Notes

  • The use of polar aprotic solvents such as DMF and DMA is critical for efficient ether formation due to their ability to solvate anions and facilitate nucleophilic substitution.
  • Bases such as potassium carbonate or cesium carbonate provide mild basic conditions that favor substitution without side reactions.
  • Esterification under acidic conditions requires careful control of temperature and reaction time to avoid hydrolysis or decomposition.
  • The synthetic routes avoid hazardous reagents such as azides or Curtius rearrangement intermediates due to safety concerns, especially for scale-up.
  • Purification by silica gel chromatography remains the gold standard for obtaining high-purity compounds, although crystallization methods may be employed depending on the compound's properties.
  • The final compound may exist in various polymorphic forms or as pharmaceutically acceptable salts, which can influence solubility and bioavailability.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature Time Solvent(s) Notes
Ether formation 3-Methoxypropyl halide + K2CO3 80–100 °C 6–10 hours DMF or DMA Nucleophilic substitution on phenol
Esterification Ethanol + acid catalyst (H2SO4 or p-TsOH) Reflux (~78 °C) 12–24 hours Ethanol Acid-catalyzed Fischer esterification
Workup and purification Extraction, drying, silica gel column Ambient Variable DCM/MeOH Silica gel chromatography for purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester exerts its effects is largely dependent on its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and altering their activity. The pathways involved may include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester with structurally related naphthalenecarboxylates and esters from the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester 4-(3-Methoxypropoxy), ethyl ester C₁₈H₂₂O₄ ~302.37 g/mol Long-chain methoxypropoxy group; potential for enhanced lipophilicity
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester 4-Hydroxy, 8-methoxy, 5-methyl, ethyl ester C₁₅H₁₆O₄ 260.29 g/mol Multiple substituents (hydroxy, methoxy, methyl); lower molecular weight
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester 4-Acetyloxy, ethyl ester C₁₉H₂₅NO₃ 267.41 g/mol Acetyloxy group; potential for metabolic hydrolysis to free carboxylic acid
Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate Fused naphthyridine core, phenyl, hydroxy, oxo groups C₁₈H₁₆N₂O₄ 324.34 g/mol Heterocyclic core; applications in medicinal chemistry
2-Naphthalenecarboxylic acid, methyl ester Methyl ester C₁₂H₁₀O₂ 186.21 g/mol Simplest analog; baseline for ester functionality comparisons

Physicochemical Properties

  • Lipophilicity : The 3-methoxypropoxy chain in the target compound likely increases logP compared to methyl or methoxy analogs, influencing membrane permeability and bioavailability.
  • Stability : Esters with acetyloxy groups (e.g., ) are prone to hydrolysis, whereas methoxypropoxy chains may offer greater metabolic stability.

Biological Activity

Overview

2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester (CAS No. 1093073-45-0) is an organic compound derived from naphthalene, characterized by a complex structure that includes a carboxylic acid group and an ethyl ester. Its molecular formula is C17H20O4, with a molecular weight of approximately 288.34 g/mol. This compound has garnered attention for its potential biological activity, particularly in pharmacological contexts.

The compound is synthesized primarily through esterification , where 2-naphthalenecarboxylic acid reacts with 4-(3-methoxypropoxy) ethanol in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Reaction Mechanism

The general reaction can be represented as follows:

R COOH+R OHH2SO4R COOR +H2O\text{R COOH}+\text{R OH}\xrightarrow{\text{H}_2\text{SO}_4}\text{R COOR }+\text{H}_2\text{O}

Biological Activity

Research indicates that 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester may exhibit significant biological activity through interactions with various biological macromolecules. Its mechanism of action likely involves binding to specific proteins or enzymes, thereby modulating biochemical pathways and influencing cellular signaling processes.

Pharmacological Potential

Studies suggest that this compound may have applications in:

  • Antimicrobial Activity : Potential effects against various pathogens.
  • Anti-inflammatory Properties : Modulation of inflammatory pathways.
  • Antioxidant Effects : Scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a promising profile for further development as an antimicrobial agent.
  • Anti-inflammatory Mechanisms : Research has shown that the compound can inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Cellular Signaling Pathways : Investigations into its effect on cellular signaling revealed that it may influence pathways related to apoptosis and cell proliferation, suggesting applications in cancer research.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Naphthalenecarboxylic acidLacks methoxypropoxy and ethyl ester groupsSimpler structure; serves as a base compound
4-(3-Methoxypropoxy)benzoic acidContains similar functional groups but different coreDifferent aromatic structure
Ethyl 2-naphthoateLacks methoxypropoxy groupFocused on naphthalene core without additional substituents
6-[(3-Adamantyl-4-Methoxyphenyl)]-2-Naphthoic Acid Ethyl EsterContains adamantane structureUnique cyclic structure providing different properties

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